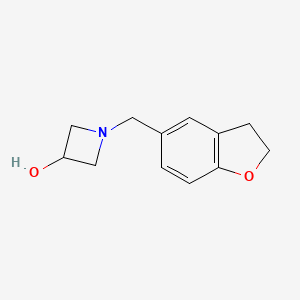

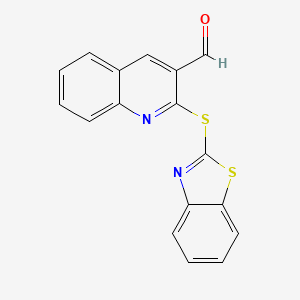

![molecular formula C22H33NO3 B2529767 5-Oxo-5-[4-(4-pentylcyclohexyl)anilino]pentanoic acid CAS No. 866137-25-9](/img/structure/B2529767.png)

5-Oxo-5-[4-(4-pentylcyclohexyl)anilino]pentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 5-Oxo-5-[4-(4-pentylcyclohexyl)anilino]pentanoic acid is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their properties, which can be used to infer some aspects of the compound . The first paper discusses the enzyme-activated irreversible inhibition of a brain enzyme by a structurally related compound, 5-fluoro-4-oxo-pentanoic acid . The second paper details the synthesis and crystal structure of a different but related compound, (4S)-5-(2-methoxy-2-oxoethylamino)-5-oxo-4-(3,4,5-trimethoxybenzamido) pentanoic acid . These studies provide a foundation for understanding the potential behavior and characteristics of this compound.

Synthesis Analysis

The synthesis of related compounds involves complex organic chemistry techniques, as seen in the second paper, where the crystal structure of a pentanoic acid derivative was elucidated . Although the exact synthesis of this compound is not described, it can be assumed that similar methods of esterification, amidation, and functional group transformations may be involved. The synthesis would likely require careful control of reaction conditions to achieve the desired stereochemistry and purity.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound can be complex, with multiple functional groups contributing to their overall shape and reactivity. The second paper provides a detailed analysis of the crystal structure of a pentanoic acid derivative, which includes information on bond lengths, angles, and tautomeric forms . This information is crucial for understanding the three-dimensional conformation of the molecule, which in turn affects its biological activity and interactions with other molecules.

Chemical Reactions Analysis

The first paper indicates that 5-fluoro-4-oxo-pentanoic acid acts as an irreversible inhibitor for a specific brain enzyme, suggesting that the compound participates in a chemical reaction with the enzyme . This implies that this compound could also engage in chemical reactions with biological targets, potentially leading to inhibition or activation of certain biochemical pathways. The exact reactions would depend on the functional groups present in the compound and the surrounding chemical environment.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported, the properties of structurally related compounds can provide some insights. For example, the crystallographic data from the second paper suggest that intermolecular hydrogen bonding plays a significant role in the solid-state structure of the compound . This could influence the compound's solubility, melting point, and stability. Additionally, the presence of various functional groups would affect the compound's acidity, basicity, and reactivity in chemical reactions.

properties

IUPAC Name |

5-oxo-5-[4-(4-pentylcyclohexyl)anilino]pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33NO3/c1-2-3-4-6-17-9-11-18(12-10-17)19-13-15-20(16-14-19)23-21(24)7-5-8-22(25)26/h13-18H,2-12H2,1H3,(H,23,24)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOEZYHKJHIIKDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C2=CC=C(C=C2)NC(=O)CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 4-(2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)piperidine-1-carboxylate](/img/structure/B2529686.png)

![Ethyl 4-(4-chlorophenyl)-2-[3-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]propanoylamino]thiophene-3-carboxylate](/img/structure/B2529691.png)

![1'-acetyl-7,8-dihydroxyspiro[chromene-2,4'-piperidin]-4(3H)-one](/img/structure/B2529693.png)

![2-(2,4-Dimethoxyphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2529703.png)

![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2529705.png)

![2-[1-(Aminomethyl)cyclobutoxy]ethan-1-ol](/img/structure/B2529706.png)